

what is the structure of 1-dimethylamino-2-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Dimethylamino-2-propanol**

Cat. No.: **B140979**

[Get Quote](#)

An In-depth Technical Guide to **1-Dimethylamino-2-propanol**

Introduction

1-Dimethylamino-2-propanol, also known as dimepranol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis and holds significance in the pharmaceutical industry.^{[1][2]} Its bifunctional nature, containing both a hydroxyl group and a tertiary amine, allows it to participate in a wide array of chemical reactions.^[3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in research and drug development.

Chemical Structure and Properties

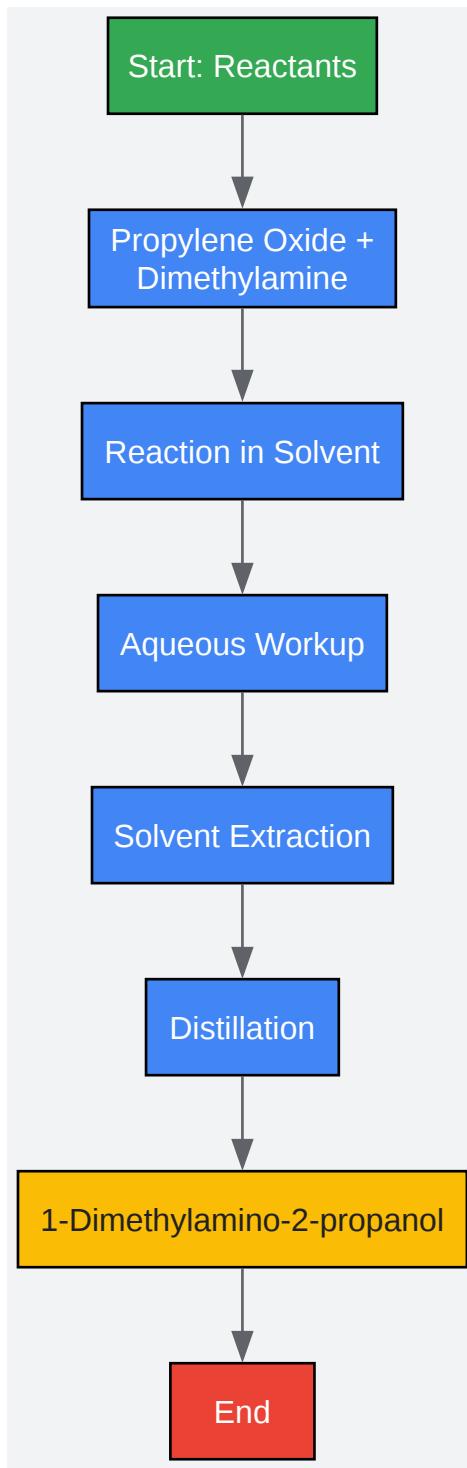
1-Dimethylamino-2-propanol is a clear, colorless to light yellow liquid.^{[4][5]} It is miscible with water and flammable.^{[2][4][5]} The molecule contains a stereocenter at the second carbon atom, and thus exists as two enantiomers, (S)-(+)-**1-dimethylamino-2-propanol** and (R)-(-)-**1-dimethylamino-2-propanol**.

Below is a diagram illustrating the chemical structure of **1-dimethylamino-2-propanol**.

Caption: Chemical Structure of **1-Dimethylamino-2-propanol**

Table 1: Chemical Identifiers and Properties

Identifier	Value
IUPAC Name	1-(Dimethylamino)propan-2-ol[2][6]
CAS Number	108-16-7[7]
Molecular Formula	C5H13NO[7]
Molecular Weight	103.16 g/mol [8]
SMILES	CC(O)CN(C)C[6]
InChI	1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3
InChIKey	NCXUNZWLEYGQAH-UHFFFAOYSA-N[7]


Table 2: Physical and Chemical Properties

Property	Value
Appearance	Clear colorless to yellow liquid[4][5]
Density	0.837 g/mL at 25 °C
Boiling Point	121-127 °C[2]
Melting Point	-85 °C
Flash Point	26 °C
Refractive Index	n20/D 1.419
Solubility	Miscible in water[2][4]
pH	11 (100g/l, H ₂ O, 20°C)[4]

Synthesis

A common method for the synthesis of **1-dimethylamino-2-propanol** involves the reaction of propylene oxide with dimethylamine. This reaction is typically carried out in a suitable solvent and may be catalyzed. Another synthetic route involves the isomerization of 2-dimethylamino-1-propanol.[9]

Below is a generalized workflow for the synthesis of **1-dimethylamino-2-propanol**.

[Click to download full resolution via product page](#)

Caption: Generalized Synthesis Workflow

Spectroscopic Data

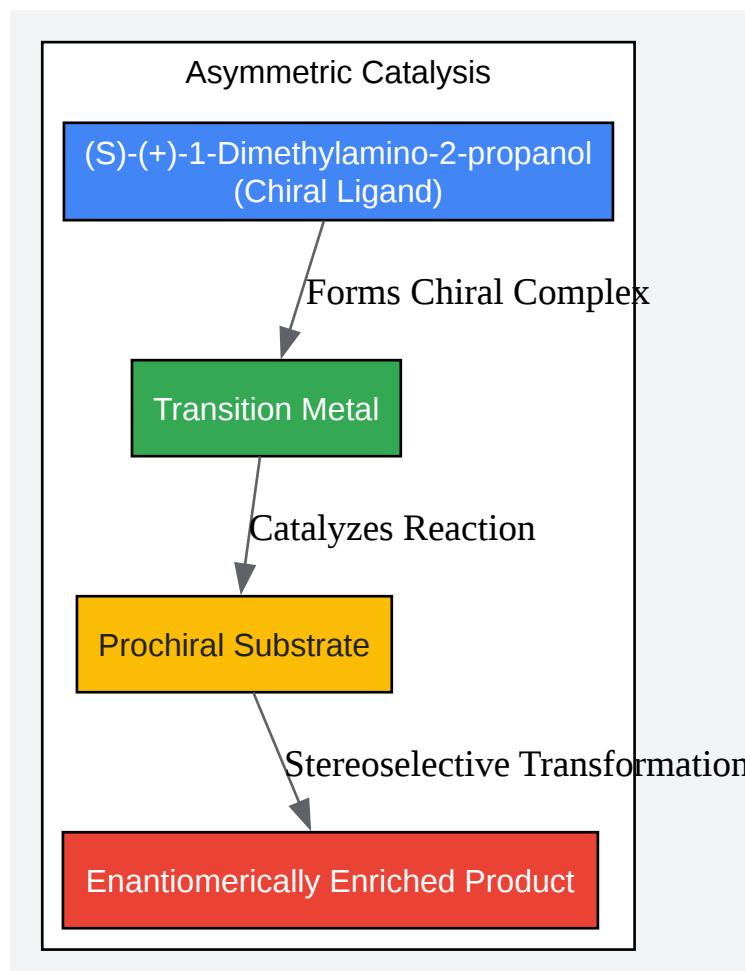
The structure of **1-dimethylamino-2-propanol** can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the different protons in the molecule. The methyl protons of the dimethylamino group would appear as a singlet, while the protons of the ethyl group would show more complex splitting patterns (a doublet for the CH₃ group and a multiplet for the CH group). The methylene protons adjacent to the nitrogen would also appear as a multiplet, and the hydroxyl proton would be a broad singlet.[10]

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A C-N stretching vibration would be observed around 1250-1020 cm⁻¹.[7]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[7]

Table 3: Summary of Expected Spectroscopic Data


Technique	Expected Features
¹ H NMR	Signals for N(CH ₃) ₂ , CH ₃ , CH, CH ₂ , OH protons
¹³ C NMR	Peaks for all five carbon atoms
IR	Broad O-H stretch (~3300 cm ⁻¹), C-N stretch (~1100 cm ⁻¹)
Mass Spec	Molecular ion peak at m/z = 103.16

Applications in Research and Drug Development

1-Dimethylamino-2-propanol, particularly its chiral forms, is a valuable tool in asymmetric synthesis.[1]

- Chiral Auxiliary and Ligand: It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction.[1] It also functions as a bidentate ligand, coordinating to metal centers to create a chiral environment for catalysis.[1]
- Precursor for Biologically Active Compounds: Its existing stereocenter makes it an important starting material for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[1]
- Pharmaceutical Formulations: It is a component of Inosine pranobex, a drug that has been shown to have immunomodulatory effects.[2][5]

The role of (S)-(+)-1-dimethylamino-2-propanol as a chiral ligand in asymmetric catalysis is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Role in Asymmetric Synthesis

Experimental Protocols

Synthesis of 1-Dimethylamino-2-propanol

Objective: To synthesize **1-dimethylamino-2-propanol** from propylene oxide and dimethylamine.

Materials:

- Propylene oxide
- Dimethylamine (40% aqueous solution)
- Methanol
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethylamine solution and methanol.
- Cool the mixture in an ice bath.
- Slowly add propylene oxide to the cooled solution while stirring.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

- The crude product is then purified by fractional distillation.

Spectroscopic Analysis: ^1H NMR

Objective: To obtain a ^1H NMR spectrum of **1-dimethylamino-2-propanol**.

Materials:

- **1-Dimethylamino-2-propanol** sample
- Deuterated chloroform (CDCl_3)
- NMR tube
- NMR spectrometer

Procedure:

- Dissolve a small amount (5-10 mg) of the purified **1-dimethylamino-2-propanol** in approximately 0.6 mL of CDCl_3 in a clean, dry NMR tube.
- Cap the NMR tube and gently shake to ensure the sample is fully dissolved.
- Place the NMR tube in the spinner turbine and adjust the depth.
- Insert the sample into the NMR spectrometer.
- Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures.
- Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.
- Integrate the peaks and assign them to the corresponding protons in the molecule.

Spectroscopic Analysis: Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of **1-dimethylamino-2-propanol**.

Materials:

- **1-Dimethylamino-2-propanol** sample
- FTIR spectrometer with a liquid sample cell (e.g., NaCl plates)
- Dropper

Procedure:

- Ensure the liquid sample cell is clean and dry.
- Place a small drop of the **1-dimethylamino-2-propanol** sample onto one of the salt plates.
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.
- Mount the sample cell in the FTIR spectrometer.
- Acquire the background spectrum (air).
- Acquire the sample spectrum.
- Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 | Benchchem [benchchem.com]
- 2. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]
- 3. nbinfo.com [nbinfo.com]
- 4. 1-Dimethylamino-2-propanol | 108-16-7 [chemicalbook.com]
- 5. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]

- 6. 1-(DIMETHYLAMINO)PROPAN-2-OL | CAS 108-16-7 [matrix-fine-chemicals.com]
- 7. 2-Propanol, 1-(dimethylamino)- [webbook.nist.gov]
- 8. (S)-(+)-1-Dimethylamino-2-propanol | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]
- 10. 1-Dimethylamino-2-propanol(108-16-7) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [what is the structure of 1-dimethylamino-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140979#what-is-the-structure-of-1-dimethylamino-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com